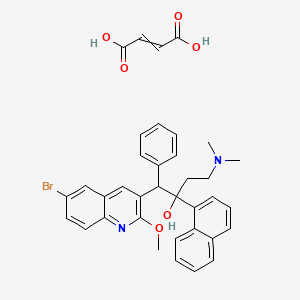
1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol; butenedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bedaquiline fumarate is a diarylquinoline antimycobacterial compound used primarily for the treatment of multidrug-resistant tuberculosis. It was approved by the United States Food and Drug Administration in 2012 and is included in the World Health Organization’s List of Essential Medicines . This compound works by inhibiting the adenosine triphosphate synthase enzyme of Mycobacterium tuberculosis, thereby blocking the bacteria’s energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bedaquiline fumarate involves several key steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of 6-bromo-2-methoxy-3-quinolinecarboxaldehyde with 1-naphthylamine, followed by a series of reactions to introduce the dimethylamino and phenyl groups .
Industrial Production Methods: Industrial production of bedaquiline fumarate typically involves optimizing the synthetic route for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The preparation of different crystal forms (I, II, and III) of bedaquiline fumarate has been developed to improve its physicochemical properties and stability .
Analyse Des Réactions Chimiques
Types of Reactions: Bedaquiline fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of degradation products.
Reduction: Although less common, reduction reactions can alter the functional groups on the quinoline core.
Substitution: Substitution reactions can occur at the quinoline ring or the naphthyl group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives .
Applications De Recherche Scientifique
Bedaquiline fumarate has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of diarylquinolines.
Biology: Research on bedaquiline fumarate focuses on its interaction with bacterial enzymes and its potential to inhibit other pathogens.
Mécanisme D'action
Bedaquiline fumarate exerts its effects by inhibiting the adenosine triphosphate synthase enzyme of Mycobacterium tuberculosis. This enzyme is crucial for the bacteria’s energy production. By blocking this enzyme, bedaquiline fumarate effectively starves the bacteria of energy, leading to their death . The compound specifically targets the c subunit of the adenosine triphosphate synthase, which is unique to mycobacteria, making it highly selective .
Comparaison Avec Des Composés Similaires
Delamanid: Another antimycobacterial agent used for multidrug-resistant tuberculosis.
Pretomanid: Used in combination with other drugs for the treatment of extensively drug-resistant tuberculosis.
Linezolid: An antibiotic used for various bacterial infections, including drug-resistant tuberculosis.
Uniqueness: Bedaquiline fumarate is unique due to its specific mechanism of action targeting the adenosine triphosphate synthase enzyme. Unlike other antimycobacterial agents, it does not affect DNA gyrase or other common bacterial targets, making it a valuable addition to the treatment of multidrug-resistant tuberculosis .
Propriétés
IUPAC Name |
1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSPMRFRHMMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
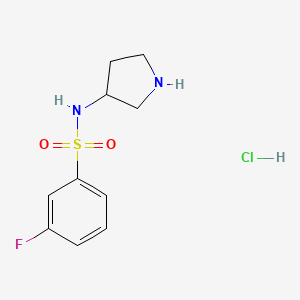
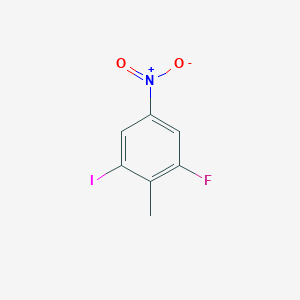
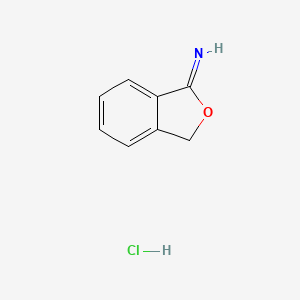
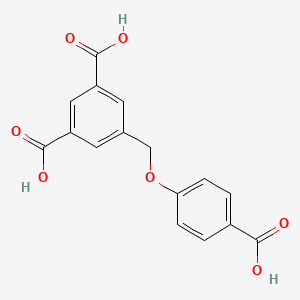
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
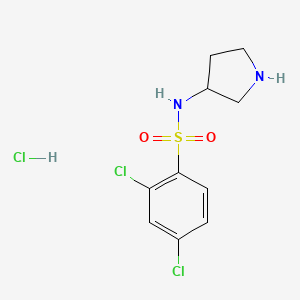
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
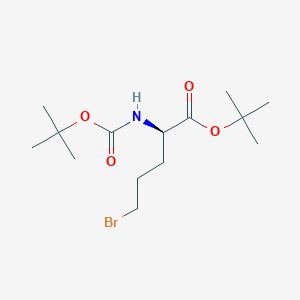
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
